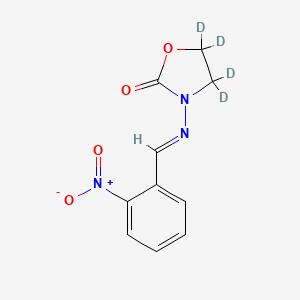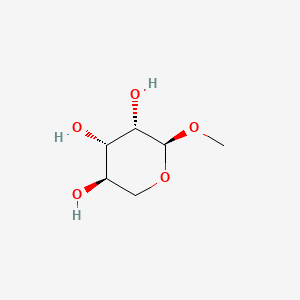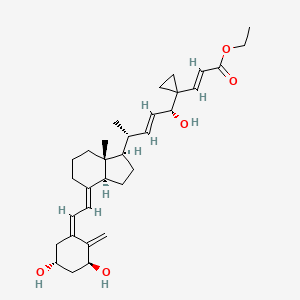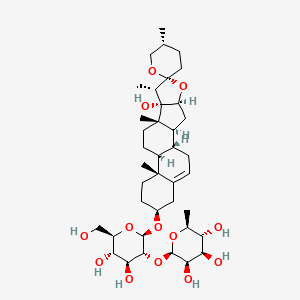
2-NP-AOZ-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-NP-AOZ-d4, also known as this compound, is a useful research compound. Its molecular formula is C10H9N3O4 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
A study by Cheng et al. (2009) describes a sensitive and specific polyclonal enzyme-linked immunosorbent assay (ELISA) for determining tissue-bound AOZ as 2-NP-AOZ in cultured fish. This assay is effective for screening large groups of animal-edible tissue samples and has a high sensitivity and specificity compared to high-performance liquid chromatography-mass spectrometry (HPLC-MS) (Cheng et al., 2009).
Vass et al. (2018) discuss the production and characterisation of monoclonal antibodies for detecting AOZ, specifically in its derivatised form (NP AOZ). The study highlights the high specificity and sensitivity of these antibodies, making them suitable for routine analysis in ensuring food safety (Vass et al., 2018).
Diblíková et al. (2005) developed a monoclonal ELISA for quantifying tissue-bound AOZ, demonstrating a sensitive method for detecting the AOZ released from tissue samples following a series of processing steps, including acid hydrolysis and derivatisation (Diblíková et al., 2005).
Cooper et al. (2004) produced polyclonal antibodies to detect AOZ following derivatisation with o-nitrobenzaldehyde. The antibodies were highly specific for the nitrophenyl derivative of AOZ (NPAOZ) and suitable for monitoring veterinary drug residues (Cooper et al., 2004).
Su et al. (2020) developed a lateral flow immunoassay (LFIA) biosensor using Co3O4 nanoparticles for the sensitive detection of AOZ. This method significantly improved sensitivity and reduced analysis time compared to conventional methods (Su et al., 2020).
Ding et al. (2017) established an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and an immunochromatographic assay for detecting AOZ in catfish muscle, based on the derivative 2-NPAOZ. This method showed high recovery and precision, making it suitable for detecting AOZ in fish samples (Ding et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 2-NP-AOZ-d4 is AOZ, a tissue-bound metabolite of Furazolidone . Furazolidone is an antimicrobial agent that has been used in veterinary medicine and aquaculture . The compound this compound is a deuterated derivative of 2-NP-AOZ, which is used specifically for the determination of AOZ residues .
Mode of Action
It is known that this compound is a deuterated compound of 2-np-aoz, which is a 2-nitrophenyl derivative of aoz . As a deuterated compound, this compound would have similar chemical properties to 2-NP-AOZ but with altered physical properties due to the presence of deuterium atoms. This could potentially affect its interaction with its targets.
Result of Action
It is known that this compound is used as an internal standard for the quantification and analysis of aoz residues . This suggests that the compound may be used in analytical procedures to detect and measure AOZ residues in various samples.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-NP-AOZ-d4 involves the reaction of 2-nitrophenol with 2-amino-5,6-dimethyl-4-oxazolecarboxylic acid-d4 in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-nitrophenol", "2-amino-5,6-dimethyl-4-oxazolecarboxylic acid-d4", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-nitrophenol and 2-amino-5,6-dimethyl-4-oxazolecarboxylic acid-d4 in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or DCC to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system.", "Step 4: Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity." ] } | |
Número CAS |
1007478-57-0 |
Fórmula molecular |
C10H9N3O4 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
4,4,5,5-tetradeuterio-3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7-/i5D2,6D2 |
Clave InChI |
OHYXOGZWSSNLON-KGRNULLJSA-N |
SMILES isomérico |
[2H]C1(C(OC(=O)N1/N=C\C2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H] |
SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Sinónimos |
3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone-d4; 3-[(o-Nitrobenzylidene)_x000B_amino]-2-oxazolidinone-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)


![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)



